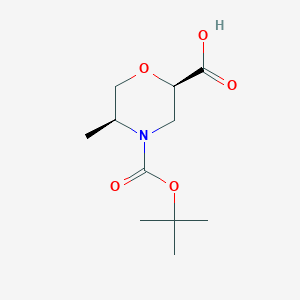

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1439319-94-4 . It has a molecular weight of 245.28 and its molecular formula is C11H19NO5 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H19NO5 . It contains 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 245.28 and its molecular formula is C11H19NO5 .Aplicaciones Científicas De Investigación

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds often utilizes intermediates like "(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid" due to their ability to introduce chirality into the synthesized molecules. For example, the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds described by Zimmermann and Seebach (1987) employs derivatives of α-amino acids and α- or β-hydroxy acids treated with N-bromosuccinimide, showcasing the use of cyclic acetals derived from these intermediates in enantioselective synthesis Zimmermann & Seebach, 1987.

Role in Peptide Synthesis

Compounds related to "(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid" find extensive applications in peptide synthesis. For instance, the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates as examined by Sanda, Kamatani, and Endo (2001), highlight the use of such intermediates in polymer science, especially for synthesizing polycarbonates from amino acids, which are crucial for developing biodegradable materials Sanda, Kamatani, & Endo, 2001.

Applications in Organic Synthesis and Medicinal Chemistry

The utility of these compounds extends to organic synthesis and medicinal chemistry, where they are employed as intermediates in the construction of complex molecular architectures. For example, the activation of carboxylic acids by pyrocarbonates for the synthesis of symmetric anhydrides and esters of N-protected amino acids, as demonstrated by Pozdnev (2009), underscores their importance in facilitating esterification and amidation reactions that are foundational in drug synthesis and development Pozdnev, 2009.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

(2R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXSGMUDRWQHZ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)

![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)

![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)